molecular formula C21H22BrN3O2S B11443992 5-(3-bromophenyl)-2-(ethylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(3-bromophenyl)-2-(ethylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11443992
M. Wt: 460.4 g/mol
InChI Key: DVLFMWXKMHMAGK-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-2-(ethylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with a unique structure that includes a bromophenyl group, an ethylsulfanyl group, and a tetrahydropyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-2-(ethylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The process starts with the preparation of the core pyrimidoquinoline structure, followed by the introduction of the bromophenyl and ethylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-2-(ethylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

5-(3-bromophenyl)-2-(ethylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-2-(ethylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as a nonsense mutation suppressor by binding to ribosomal RNA and promoting the read-through of premature stop codons . This mechanism is of particular interest in the development of treatments for genetic disorders caused by nonsense mutations.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline-4,5(3H,10H)-diones: These compounds share a similar core structure but differ in their substituents.

    Quinoline derivatives: These compounds have a quinoline core and may have different functional groups attached.

Uniqueness

5-(3-bromophenyl)-2-(ethylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to act as a nonsense mutation suppressor sets it apart from other similar compounds .

Properties

Molecular Formula

C21H22BrN3O2S

Molecular Weight

460.4 g/mol

IUPAC Name

5-(3-bromophenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C21H22BrN3O2S/c1-4-28-20-24-18-17(19(27)25-20)15(11-6-5-7-12(22)8-11)16-13(23-18)9-21(2,3)10-14(16)26/h5-8,15H,4,9-10H2,1-3H3,(H2,23,24,25,27)

InChI Key

DVLFMWXKMHMAGK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CC=C4)Br)C(=O)N1

Origin of Product

United States

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